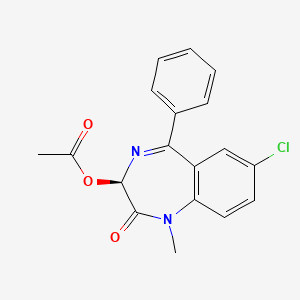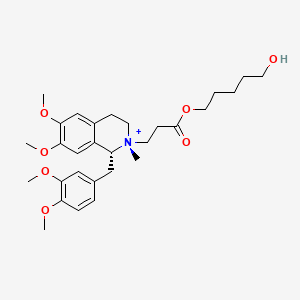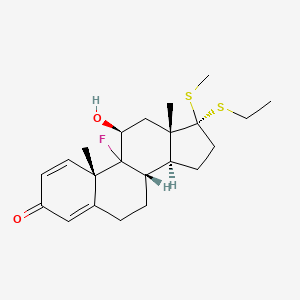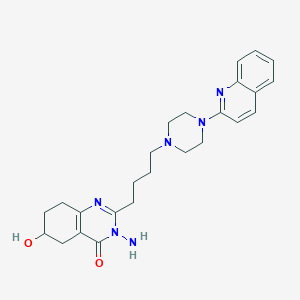
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of isopropyl and tricarboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt involves multiple steps. The starting materials typically include precursors with similar structural motifs. The synthetic route may involve:
Formation of the core structure: This step involves the construction of the core ring system through cyclization reactions.
Introduction of functional groups: Functional groups such as isopropyl and carboxylic acid groups are introduced through various organic reactions, including alkylation and oxidation.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the reactions under controlled conditions.
Catalysts and reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency and selectivity.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4alpha,8alpha,12alpha,13R,14R)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid, disodium salt include:
- 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride .
- 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol .
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and the presence of isopropyl and tricarboxylic acid groups make it a valuable compound for various applications.
Propriétés
Numéro CAS |
63179-62-4 |
|---|---|
Formule moléculaire |
C24H34Na2O6+2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
disodium;(1S,4R,5R,9R,10R,12R,13R,14R)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |
InChI |
InChI=1S/C24H34O6.2Na/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28;;/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30);;/q;2*+1/t13-,15+,16+,17+,18-,22-,23+,24-;;/m0../s1 |
Clé InChI |
FNCJMFZFEUMANB-WDGKIORXSA-N |
SMILES isomérique |
CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@H]([C@H]3C(=O)O)C(=O)O)(CCC[C@@]4(C)C(=O)O)C.[Na+].[Na+] |
SMILES canonique |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















